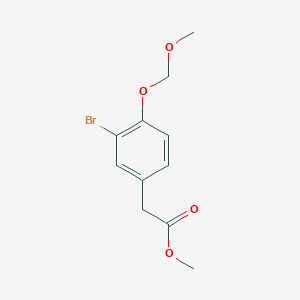

Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-[3-bromo-4-(methoxymethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-14-7-16-10-4-3-8(5-9(10)12)6-11(13)15-2/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCVEBWBMCRAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)CC(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate typically follows a multi-step sequence:

- Starting material: Methyl 2-(4-hydroxyphenyl)acetate or methyl 2-(4-methoxyphenyl)acetate.

- Protection of the phenol group: Conversion of the 4-hydroxy group into a methoxymethoxy (MOM) ether to prevent undesired side reactions during bromination.

- Selective bromination: Introduction of bromine at the 3-position of the aromatic ring using bromine or brominating agents under controlled conditions.

- Purification: Isolation of the target compound by crystallization or chromatography.

Protection of the Phenol Group as Methoxymethoxy Ether

The phenolic hydroxyl group at the 4-position is protected as a methoxymethoxy (MOM) ether to avoid electrophilic substitution or oxidation during bromination. The protection is commonly achieved by reacting the phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a base such as diisopropylethylamine or potassium carbonate.

| Reagent | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| Chloromethyl methyl ether (MOM-Cl) | Dichloromethane or THF | 0 to 25 °C | 1–4 hours | Base present to scavenge HCl |

| Base (e.g., K2CO3) | Ensures deprotonation of phenol |

This protection step yields methyl 2-(4-(methoxymethoxy)phenyl)acetate as an intermediate.

Selective Bromination at the 3-Position

The key step is regioselective bromination at the 3-position relative to the protected 4-position substituent. The methoxymethoxy group is electron-donating and ortho/para directing, but since the para position is occupied, bromination occurs ortho to the MOM group (at the 3-position).

| Brominating Agent | Solvent | Temperature | Reaction Time | Catalyst / Additives | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromine (Br2) | Glacial acetic acid or dichloromethane | 0 to 50 °C | 1–3 hours | Sometimes FeBr3 or AlBr3 | ~80–90 | Controlled addition to avoid polybromination; mild conditions preferred |

| N-Bromosuccinimide (NBS) | Dichloromethane or acetonitrile | 0 to room temp | 2–5 hours | Radical initiator (e.g., AIBN) optional | Variable | Radical bromination can lead to side products; less common for aromatic bromination |

A patent describing bromination of phenolic derivatives under mild conditions using bromine in the presence of glacial acetic acid and chlorinated solvents (e.g., 1,2-ethylene dichloride) reports high yields (~98%) and clean product isolation by crystallization.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Phenol protection | MOM-Cl, base, DCM or THF, 0–25 °C, 1–4 h | Protect phenol as MOM ether | 85–95 |

| 2 | Bromination | Br2, glacial acetic acid or chlorinated solvent, 0–50 °C, 1–3 h | Introduce bromine at 3-position | 80–98 |

| 3 | Esterification (if needed) | Methanol, acid catalyst or methyl iodide, base | Form methyl ester | 90–95 |

| 4 | Purification | Crystallization or chromatography | Isolate pure product | — |

Research Findings and Optimization Insights

- Regioselectivity: The MOM protecting group directs bromination to the 3-position effectively, minimizing polybromination and side reactions.

- Solvent effects: Using chlorinated solvents like 1,2-ethylene dichloride improves bromination selectivity and yield, likely due to better solubility and stabilization of intermediates.

- Temperature control: Maintaining low to moderate temperatures (0–50 °C) during bromine addition prevents overbromination and decomposition.

- Reaction monitoring: TLC or HPLC monitoring is essential to determine reaction completion and avoid side products.

- Post-reaction workup: Acid-base extraction and washing with saturated salt solutions help remove residual bromine and byproducts, enhancing purity.

Example Experimental Procedure (Based on Literature)

Protection: Dissolve methyl 2-(4-hydroxyphenyl)acetate in dry dichloromethane, add potassium carbonate, and cool to 0 °C. Add chloromethyl methyl ether dropwise and stir for 2 hours at room temperature. Filter and concentrate to obtain methyl 2-(4-(methoxymethoxy)phenyl)acetate.

Bromination: Dissolve the protected ester in 1,2-ethylene dichloride, add glacial acetic acid, and cool to 30 °C. Add bromine slowly over 1–2 hours while maintaining temperature below 50 °C. Stir for an additional 3 hours. Cool to 10 °C to crystallize the product. Filter and dry to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate undergoes various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

Nucleophiles: such as amines or thiols for substitution reactions.

Oxidizing agents: like potassium permanganate for oxidation.

Reducing agents: such as lithium aluminum hydride for reduction.

Acidic or basic conditions: for hydrolysis.

Major Products Formed

Substitution products: Depending on the nucleophile used.

Oxidized or reduced derivatives: Depending on the reaction conditions.

Carboxylic acids: From hydrolysis of the ester group.

Scientific Research Applications

Preliminary studies have indicated that some derivatives of methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate exhibit anticancer properties. The compound's structure allows it to interact with biological macromolecules such as proteins and nucleic acids, potentially leading to inhibitory effects on cancer cell proliferation. However, specific mechanisms of action remain to be elucidated.

Interaction Studies

Research has focused on the reactivity of this compound with various biological targets. Interaction studies suggest that:

- The bromine atom may enhance electrophilicity, facilitating reactions with nucleophilic sites on proteins.

- The methoxymethoxy group could influence solubility and membrane permeability, impacting bioavailability in therapeutic applications.

Further investigations are essential to clarify these interactions and their implications for drug design.

Case Studies and Research Findings

Several studies have explored the synthesis and applications of this compound:

- Anticancer Screening : Certain derivatives were evaluated for their ability to inhibit cancer cell lines, showing promising results that warrant further exploration in clinical settings.

- Synthetic Pathways : Research has optimized synthetic routes for producing this compound efficiently, emphasizing its potential utility as a building block in drug synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxymethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Key Observations:

MOM vs. Methoxy Groups : The MOM group in the target compound offers superior steric protection compared to methoxy (OMe), reducing undesired side reactions (e.g., oxidation or nucleophilic attack) during multi-step syntheses .

Ester vs. Acid Functionality : The methyl ester in the target compound improves lipophilicity relative to the carboxylic acid analogue (C₉H₉BrO₃), facilitating membrane permeability in drug delivery systems .

Amino-Substituted Analogues: Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate introduces chirality, enabling enantioselective synthesis but requiring additional protection steps due to amine reactivity .

Electronic and Crystallographic Properties

- Electron-Withdrawing Effects : The bromine atom at the 3-position exerts a strong electron-withdrawing effect, as evidenced by C–C–C bond angle distortions (121.5° vs. 118.2° for methoxy in 2-(3-bromo-4-methoxyphenyl)acetic acid) . This polarizes the aromatic ring, enhancing electrophilic substitution reactivity.

- Hydrogen Bonding: Unlike the carboxylic acid analogue, which forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif), the MOM-protected ester lacks acidic protons, reducing intermolecular interactions and improving solubility in non-polar solvents .

Biological Activity

Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate is an organic compound that has garnered attention due to its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis methods, and interactions with biological macromolecules, supported by relevant data and research findings.

Chemical Structure and Properties

- Chemical Formula : C10H11BrO4

- Molecular Weight : 259.10 g/mol

- IUPAC Name : this compound

The compound features a bromo substituent and a methoxymethoxy group on a phenyl ring, which contribute to its reactivity and potential biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the bromination of methoxy-substituted phenols followed by esterification. The following general steps outline a typical synthetic route:

- Bromination : Bromine is introduced to the phenolic compound under controlled conditions.

- Esterification : The resulting brominated phenol is reacted with acetic acid or its derivatives to form the acetate.

Interaction Studies

Preliminary studies indicate that this compound interacts with biological macromolecules such as proteins and nucleic acids. Although specific mechanisms of action are not fully elucidated, the presence of halogen and ether functionalities suggests potential for significant biological interactions.

Antimicrobial Activity

Research on structurally similar compounds has shown promising antimicrobial properties. For instance, derivatives with similar structural motifs have been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The following table summarizes findings from related studies:

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 22 mm | |

| Compound B | Pseudomonas aeruginosa | 23 mm | |

| This compound | TBD | TBD |

While specific data for this compound is limited, its structural similarities to known active compounds suggest it may possess comparable antimicrobial properties.

Case Studies and Research Findings

- Antibacterial Properties : Similar compounds have shown effectiveness against multidrug-resistant bacterial strains. For example, derivatives of halogenated phenols have been reported to exhibit significant antibacterial activity, highlighting the potential of this compound in combating resistant infections .

- Mechanism of Action : Although specific mechanisms for this compound are not well-documented, studies indicate that halogenated compounds often disrupt cellular processes by interacting with enzymes or receptors crucial for bacterial survival .

- Pharmacological Potential : The unique combination of functional groups in this compound may provide avenues for drug development, particularly in designing new antibacterial agents .

Q & A

Q. Q1. What are the standard synthetic routes for preparing Methyl 2-(3-bromo-4-(methoxymethoxy)phenyl)acetate?

A1. The compound is synthesized via regioselective bromination of 4-(methoxymethoxy)phenylacetic acid derivatives. A typical method involves dissolving the precursor in acetic acid and adding bromine dropwise under controlled conditions (room temperature, 1 hour stirring). The product is isolated via crystallization and characterized by NMR, melting point, and X-ray crystallography . Alternative routes may involve protecting group strategies for the methoxymethoxy moiety to avoid undesired side reactions during bromination.

Q. Q2. How is the molecular structure confirmed experimentally?

A2. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include:

- Crystal system : Monoclinic, space group P2₁/c

- Unit cell dimensions : a = 12.5022 Å, b = 8.2690 Å, c = 9.0199 Å, β = 93.573°

- Hydrogen bonding : Centrosymmetric dimers with R₂²(8) motifs via O–H···O interactions .

Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight.

Q. Q3. What are the key spectral features in NMR analysis?

A3. In ¹H NMR:

- Methoxymethoxy group : Two singlets at ~δ 3.4–3.5 ppm (OCH₃ and OCH₂O).

- Aromatic protons : Splitting patterns depend on substituent positions; the bromine atom deshields adjacent protons, shifting resonances downfield (~δ 7.2–7.8 ppm).

- Acetate methyl : A singlet at ~δ 3.7 ppm .

Advanced Research Questions

Q. Q4. How do electronic effects of substituents influence the phenyl ring geometry?

A4. SC-XRD data reveal distortions in C–C–C angles due to substituent electronic properties:

Q. Q5. How can synthetic yields be optimized for large-scale applications?

A5. Critical factors include:

- Solvent choice : Acetic acid enhances bromine solubility and regioselectivity.

- Stoichiometry : A 1:1 molar ratio of bromine to precursor minimizes polybromination.

- Temperature control : Room temperature prevents decomposition of the methoxymethoxy group.

Yields >80% are achievable with careful purification via recrystallization .

Q. Q6. What contradictions exist in reported crystallographic data for similar bromophenylacetates?

A6. Discrepancies in hydrogen-bonding motifs (e.g., R₂²(8) vs. R₂²(10)) may arise from:

- Crystallization solvents : Polar solvents favor tighter dimer packing.

- Substituent bulk : Larger groups (e.g., trifluoromethoxy) disrupt planar arrangements.

Revisiting SC-XRD under standardized conditions (e.g., low-temperature data collection) resolves such inconsistencies .

Q. Q7. How does the methoxymethoxy group affect stability under acidic/basic conditions?

A7. The methoxymethoxy (MOM) group is acid-labile. Stability tests show:

- Acidic conditions (pH < 2) : Rapid cleavage to 4-hydroxy derivatives.

- Basic conditions (pH > 10) : Stable but prone to hydrolysis at elevated temperatures.

Protection with more robust groups (e.g., tert-butyldimethylsilyl) is recommended for reactions requiring harsh conditions .

Q. Q8. What computational methods predict reactivity in cross-coupling reactions?

A8. DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.